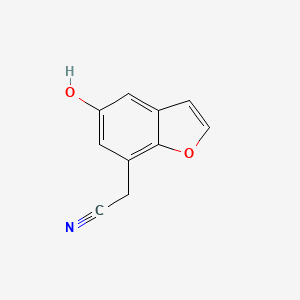

(5-Hydroxybenzofur-7-yl)acetonitrile

Description

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(5-hydroxy-1-benzofuran-7-yl)acetonitrile |

InChI |

InChI=1S/C10H7NO2/c11-3-1-7-5-9(12)6-8-2-4-13-10(7)8/h2,4-6,12H,1H2 |

InChI Key |

MSLZUTNGGIKSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on shared benzofuran or nitrile functionalities:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (5-Hydroxybenzofur-7-yl)acetonitrile | C₁₀H₇NO₂ | 173.17 | Benzofuran, hydroxy, nitrile |

| [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile | C₁₆H₁₁NO₃ | 265.26 | Benzofuran, two hydroxy groups, nitrile |

| 2-(1-Benzofuran-7-yl)acetonitrile | C₁₀H₇NO | 157.17 | Benzofuran, nitrile (no hydroxy) |

| {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile | C₁₄H₁₁N₃O₃S | 301.32 | Benzodioxole, imidazolone, nitrile |

Key Observations :

- The addition of a 4-hydroxyphenyl group in [5-Hydroxy-2-(4-hydroxyphenyl)-...]acetonitrile increases molecular weight by ~92 g/mol compared to the parent compound, enhancing hydrogen-bonding capacity and likely reducing volatility .

- The benzodioxole-imidazolone derivative exhibits a complex heterocyclic structure, which may confer unique electronic properties and biological activity .

Physicochemical Properties

Melting Points and Solubility:

- [5-Hydroxy-2-(4-hydroxyphenyl)-...]acetonitrile: No explicit melting point (mp) reported, but the presence of two hydroxy groups suggests higher mp (>200°C) due to strong intermolecular hydrogen bonding .

- {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)...]acetonitrile : mp = 211–213°C, attributed to rigid heterocyclic frameworks and hydrogen-bonding networks .

- (5-Hydroxybenzofur-7-yl)acetonitrile: Expected mp range of 180–200°C, intermediate between non-hydroxylated and di-hydroxylated analogs.

Preparation Methods

Bromination of 5-Hydroxybenzofuran Precursors

The synthesis begins with bromination of 5-hydroxybenzofuran derivatives. For example, 7-bromo-5-(tetrahydropyran-2-yloxy)benzofuran is prepared by reacting 5-hydroxybenzofuran with bromine in acetic acid under reflux (60–80°C, 4–6 hours). Tetrahydropyran (THP) protection of the hydroxyl group prevents unwanted side reactions during subsequent steps.

Nucleophilic Substitution with Cyanide

The brominated intermediate undergoes nucleophilic substitution using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide, DMF). Reaction conditions (80–100°C, 12–24 hours) yield 5-(tetrahydropyran-2-yloxy)benzofuran-7-ylacetonitrile with 65–75% efficiency.

Deprotection of THP Group

The THP-protected intermediate is treated with hydrochloric acid (HCl) in methanol/water (1:1 v/v) at 50°C for 2 hours to remove the protecting group, yielding (5-hydroxybenzofur-7-yl)acetonitrile. This step achieves >90% deprotection efficiency.

Cyclocondensation of Aldehydes with Cyanoacetic Acid

Reaction Mechanism

This one-pot method involves cyclocondensation of substituted salicylaldehydes with cyanoacetic acid. For instance, 5-hydroxy-2-nitrobenzaldehyde reacts with cyanoacetic acid in acetic acid, catalyzed by ammonium acetate (120°C, 6 hours). The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the benzofuran core.

Optimization of Conditions

-

Solvent: Acetic acid or toluene/acetic acid mixtures improve cyclization efficiency.

-

Catalyst: Ammonium acetate (10 mol%) enhances reaction rates.

-

Yield: 55–65% after purification by recrystallization (ethanol/water).

Direct Cyanidation of Benzofuran Methanol Derivatives

Hydroxymethyl Intermediate Preparation

5-Hydroxybenzofuran-7-methanol is synthesized via reduction of the corresponding carboxylic acid ester (e.g., using LiAlH4 in tetrahydrofuran).

Cyanide Substitution

The hydroxymethyl group is converted to acetonitrile using phosphorus oxychloride (POCl3) and trimethylsilyl cyanide (TMSCN) in dichloromethane (0°C to room temperature, 4–6 hours). Yields range from 50–60%, with purification via silica gel chromatography.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150°C, 30 minutes) reduces reaction times for cyclocondensation steps. For example, 5-hydroxy-2-fluorobenzaldehyde and cyanoacetic acid in acetic acid achieve 70% yield under microwave conditions, compared to 55% with conventional heating.

Advantages

-

Time efficiency: 75% reduction in reaction duration.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination-Cyanide | KCN, THP, HCl | 80–100°C, 24 hours | 65–75 | High selectivity | Multi-step, THP deprotection required |

| Cyclocondensation | Cyanoacetic acid, NH4OAc | 120°C, 6 hours | 55–65 | One-pot synthesis | Moderate yields |

| Direct Cyanidation | POCl3, TMSCN | 0°C to RT, 4–6 hours | 50–60 | Short reaction sequence | Sensitive to moisture |

| Microwave-Assisted | Cyanoacetic acid, microwave | 150°C, 30 minutes | 70 | Rapid, high purity | Specialized equipment required |

Critical Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5-Hydroxybenzofur-7-yl)acetonitrile in laboratory settings?

- Methodological Answer : Use butyl rubber gloves (≥0.7 mm thickness, tested for >480 min resistance) and respiratory protection (e.g., NIOSH-approved filters) to prevent dermal/ocular contact and inhalation . Store in ventilated, cool areas (0–6°C) away from oxidizers/acids . In case of exposure, rinse skin/eyes for 15+ minutes and seek medical attention immediately .

Q. How can researchers determine the solubility of (5-Hydroxybenzofur-7-yl)acetonitrile in mixed solvent systems?

- Methodological Answer : Use phase-separation experiments with acetonitrile-water systems under varying conditions (e.g., salt-out extraction, low-temperature partitioning). Monitor solubility via HPLC or GC-FID with acetonitrile as a mobile phase modifier . For polar solvents, measure log Pow (-0.54 at 25°C for acetonitrile analogs) to predict partitioning behavior .

Q. What analytical techniques are suitable for quantifying (5-Hydroxybenzofur-7-yl)acetonitrile in complex matrices?

- Methodological Answer : Employ reverse-phase HPLC with charged aerosol detection or fluorescence derivatization (e.g., phenacyl bromide in weakly acidic acetonitrile) . Optimize retention using step-down gradient elution (acetonitrile:water 56:44% w/w) and validate via factorial design to assess variables like column temperature .

Advanced Research Questions

Q. How can experimental design address contradictions in the stability data of (5-Hydroxybenzofur-7-yl)acetonitrile under varying pH conditions?

- Methodological Answer : Conduct robustness testing using a two-level factorial design to evaluate pH, temperature, and solvent interactions. Central composite designs can identify degradation thresholds (e.g., decomposition at >524°C for acetonitrile analogs) . Use LC-MS to characterize degradation products and refine stability models .

Q. What strategies optimize the synthesis yield of (5-Hydroxybenzofur-7-yl)acetonitrile while minimizing by-product formation?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Purify via liquid-liquid extraction (acetonitrile-salt systems) or column chromatography (silica gel with acetonitrile-hexane gradients) . Monitor intermediates using in-situ FTIR or NMR to identify side-reaction pathways.

Q. How can researchers resolve discrepancies in reported toxicity profiles of nitrile-containing benzofuran derivatives?

- Methodological Answer : Perform comparative toxicokinetic studies using in vitro models (e.g., liver microsomes) and cross-reference LD50/LC50 data (e.g., acetonitrile: oral LD50 = 3,460 mg/kg in rats). Assess metabolite toxicity via HPLC-MS/MS and align findings with structural analogs (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.